REACTION_CXSMILES
|
N(OCCC(C)C)=O.[Cl-:9].[Li+].N[C:12]1[C:13]([O:24][CH3:25])=[CH:14][C:15]([Cl:23])=[C:16]2[C:21]=1[C:20](=[O:22])[NH:19][CH2:18][CH2:17]2>C(#N)C.[Cu](Cl)Cl>[Cl:23][C:15]1[CH:14]=[C:13]([O:24][CH3:25])[C:12]([Cl:9])=[C:21]2[C:16]=1[CH2:17][CH2:18][NH:19][C:20]2=[O:22] |f:1.2|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C2CCNC(C12)=O)Cl)OC
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at that temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a heated
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 55° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with aqueous ammonium chloride (200 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CCNC(C2=C(C(=C1)OC)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |